

# Spectroscopic Profile of Reactive Brown 18: A Technical Overview

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## Compound of Interest

Compound Name: Reactive Brown 18

Cat. No.: B1172410

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This technical guide provides a comprehensive overview of the spectroscopic data available for C.I. Reactive Brown 18 (CAS No. 12225-73-9). Reactive Brown 18 is a synthetic organic dye classified as a double azo, metal-complex dye.<sup>[1][2]</sup> It is utilized in various industrial applications and serves as a model compound in academic research for studying dye-fiber interactions, degradation pathways, and the environmental fate of complex organic molecules.<sup>[3]</sup> This document summarizes the expected spectroscopic characteristics based on its chemical class and outlines the general experimental protocols for its analysis.

## Chemical and Physical Properties

Reactive Brown 18 is typically supplied as a brown powder that is soluble in water.<sup>[1]</sup> Its molecular structure is complex, featuring two azo (-N=N-) groups, which are the primary chromophores, conjugated with aromatic systems and coordinated to a metal atom, commonly copper or chromium.<sup>[1]</sup> This metal complexation enhances the stability of the dye.<sup>[3]</sup> The synthesis of Reactive Brown 18 involves a multi-step process that includes diazotization and coupling reactions.<sup>[1][3]</sup>

**Note on Chemical Structure:** A definitive, publicly available chemical structure for C.I. Reactive Brown 18 is not consistently reported in the scientific literature or chemical databases. One source provides a molecular formula of C<sub>6</sub>H<sub>8</sub>N<sub>2</sub>O<sub>3</sub>, which is inconsistent with its classification as a double azo, metal-complex dye and is likely erroneous.<sup>[1]</sup> Without a confirmed structure, detailed molecular analysis and the creation of specific diagrams are not feasible.

## Spectroscopic Data Summary

While specific, quantitative spectroscopic data for Reactive Brown 18 is not readily available in the public domain, the following tables summarize the expected characteristics based on the analysis of similar reactive azo dyes.

### UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a primary technique for characterizing the chromophoric system of Reactive Brown 18. The absorption of light in the visible spectrum is responsible for its characteristic brown color.

Parameter	Expected Value/Range	Description
$\lambda_{\text{max}}$ (Wavelength of Maximum Absorbance)	400 - 700 nm	The precise $\lambda_{\text{max}}$ is a critical quality control parameter and is indicative of the dye's specific shade.
Spectral Range	200 - 800 nm	A full scan in this range is typical for capturing all relevant electronic transitions. <a href="#">[3]</a>
Solvent	Deionized Water	Given its solubility, deionized water is the common solvent for analysis. <a href="#">[3]</a>

### Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in the Reactive Brown 18 molecule, providing a "molecular fingerprint."

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Description
Azo Group (-N=N-)	Not specified	Characteristic stretching vibration of the azo linkage, central to the chromophore.
Aromatic Rings (C=C stretch)	950 - 1650	Stretching vibrations from the benzene and/or naphthalene rings in the structure.[3]
Sulfone/Sulfonate Groups (S=O stretch)	950 - 1650	Strong stretching vibrations confirming the presence of these groups, which are common in reactive dyes.[3]
Reactive Group (e.g., Chloro-triazine)	950 - 1650	Vibrational modes associated with the reactive moiety that binds to fibers.[3]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular architecture of organic compounds. For Reactive Brown 18, both <sup>1</sup>H and <sup>13</sup>C NMR would be essential for structural confirmation.

Nucleus	Chemical Shift ( $\delta$ ) Range (ppm)	Description
$^1\text{H}$ NMR (Aromatic Protons)	7.0 - 8.5	Signals corresponding to protons on the various phenyl and naphthyl rings.[3]
$^1\text{H}$ NMR (Olefinic Protons)	5.0 - 6.5	If a vinyl sulfone reactive group is present, protons of the vinyl group would appear in this region.[3]
$^{13}\text{C}$ NMR	Not specified	Would provide a map of the carbon framework of the molecule.

## Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of C.I. Reactive Brown 18 are not published. However, the following are generalized methodologies for the analysis of reactive dyes.

### UV-Vis Spectroscopy Protocol

- **Instrumentation:** A double beam UV-Vis spectrophotometer is typically used.
- **Sample Preparation:** A stock solution of Reactive Brown 18 is prepared in deionized water. A series of dilutions are then made to fall within the linear range of the instrument's absorbance detector.
- **Blank:** Deionized water is used as the blank to zero the spectrophotometer.
- **Data Acquisition:** The absorbance spectrum is recorded over a wavelength range of 200-800 nm to determine the  $\lambda_{\text{max}}$ .

### FTIR Spectroscopy Protocol

- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory, is used for solid samples.

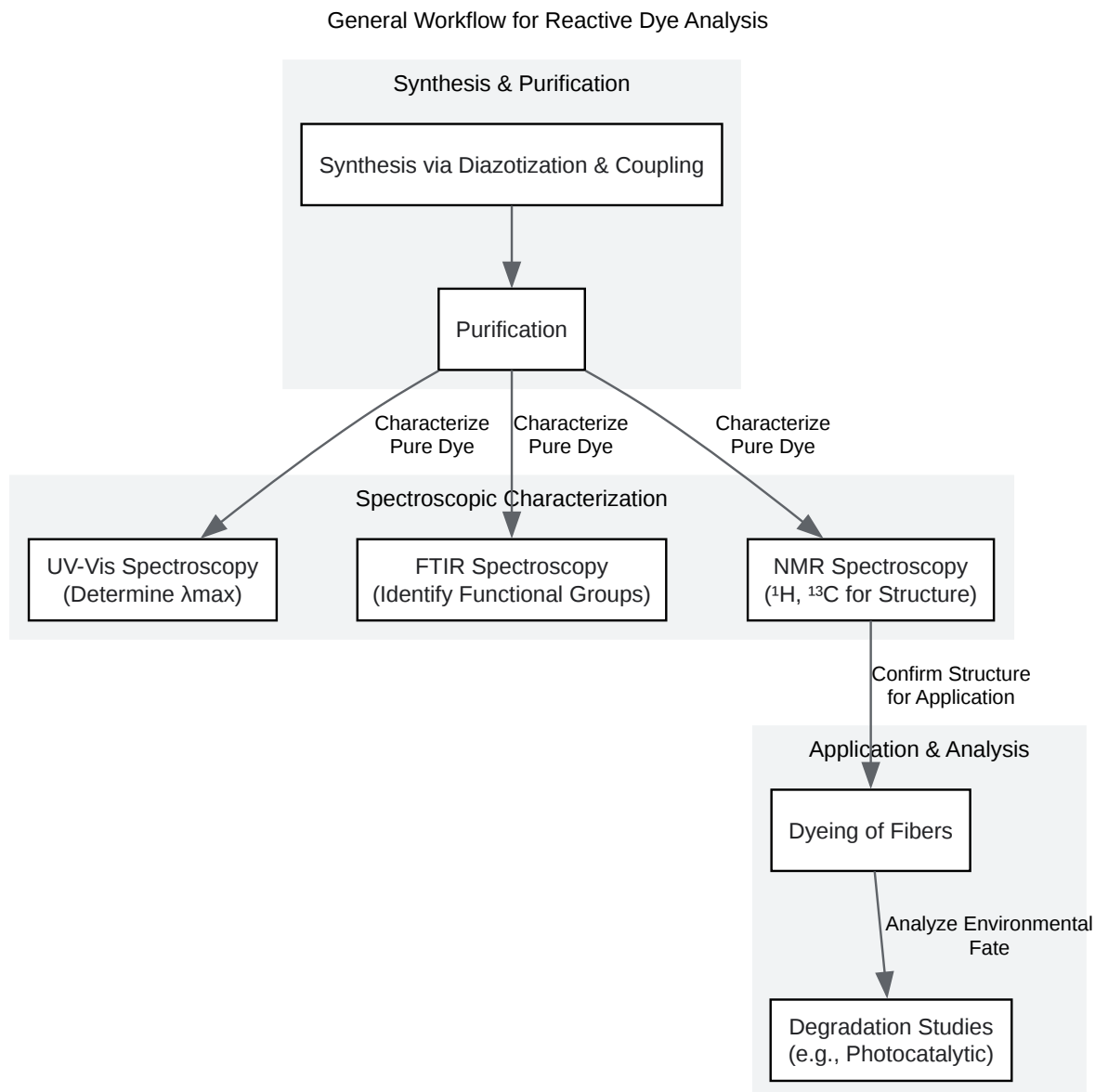
- **Sample Preparation:** A small amount of the powdered dye is placed directly on the ATR crystal.
- **Data Acquisition:** The IR spectrum is recorded, typically over a range of 4000 to 400  $\text{cm}^{-1}$ . A background spectrum is collected prior to sample analysis.

## NMR Spectroscopy Protocol

- **Instrumentation:** A high-field NMR spectrometer (e.g., 300 MHz or higher) is required.
- **Sample Preparation:**
  - Approximately 5-25 mg of the dye is dissolved in a deuterated solvent (e.g.,  $\text{D}_2\text{O}$ ,  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube.
  - The sample must be completely dissolved, and any particulate matter should be removed by filtration to ensure high-resolution spectra.
- **Data Acquisition:** Standard  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired. For complex structures, 2D NMR techniques (e.g., COSY, HSQC, HMBC) may be necessary for full structural elucidation.

## Logical Relationships and Workflows

Due to the lack of a definitive chemical structure and specific reaction pathways for Reactive Brown 18, diagrams of signaling pathways are not applicable. However, a generalized workflow for the characterization and analysis of a reactive dye like Reactive Brown 18 can be visualized.



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Caption: General workflow for the synthesis, characterization, and analysis of a reactive dye.

This document provides a summary of the expected spectroscopic data and general analytical methodologies for Reactive Brown 18 based on available information. Further research is required to obtain specific, quantitative data and a definitive chemical structure for this compound.

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## References

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